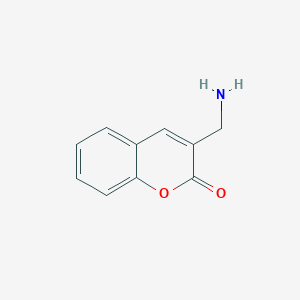

2H-1-Benzopyran-2-one, aminomethyl-

Description

Structural Significance and Prevalence in Organic and Medicinal Chemistry Research

The 2H-1-benzopyran-2-one nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.orgresearchgate.netresearchgate.net This designation stems from its remarkable ability to serve as a versatile framework for designing new biologically active compounds. The unique chemical architecture of coumarin (B35378), being planar, aromatic, and lipophilic, facilitates interactions with a diverse array of biological targets, including enzymes and receptors. frontiersin.orgnih.gov These interactions are often mediated through hydrophobic contacts, π–π stacking with aromatic amino acid residues, and cation–π bonds. nih.gov

First isolated from the tonka bean in 1820, the coumarin scaffold is abundant in the plant kingdom, found in sources like cinnamon and sweet clover. frontiersin.orgresearchgate.net Its prevalence extends into the pharmaceutical realm, forming the structural basis for well-known drugs such as the anticoagulant warfarin (B611796) and the antibiotic novobiocin. nih.govfrontiersin.org The synthetic accessibility of coumarin derivatives, often through classic organic reactions like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, has allowed chemists to extensively decorate the core structure. researchgate.netarabjchem.org This has generated vast libraries of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. researchgate.netresearchgate.netnih.gov

Evolution of Research Perspectives on 2H-1-Benzopyran-2-one Derivatives

The scientific journey of coumarin began with its isolation and structural elucidation in the 19th century. frontiersin.orgresearchgate.net Early research largely focused on its anticoagulant properties, leading to the development of blockbuster drugs. However, over the past few decades, the research perspective has broadened dramatically. nih.govfrontiersin.org Scientists have moved from studying simple, naturally occurring coumarins to designing complex, synthetic derivatives aimed at treating multifaceted diseases.

Modern research increasingly explores coumarins as multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach is particularly promising for complex conditions like Alzheimer's disease, where coumarin derivatives have been developed to inhibit both cholinesterases and monoamine oxidases (MAO). nih.govresearchgate.net Furthermore, the concept of molecular hybridization, which involves combining the coumarin scaffold with other known pharmacophores, has emerged as a powerful strategy to create novel therapeutic agents with enhanced potency and reduced toxicity for applications in cancer and other fields. rsc.orgnih.gov The evolution of research also encompasses their use as fluorescent probes and biological stains, leveraging the inherent photophysical properties of the coumarin ring system. researchgate.netchemicalbook.com

Scope and Research Focus on Aminomethylated 2H-1-Benzopyran-2-one Systems

Within the vast family of coumarin derivatives, those featuring an aminomethyl group [-CH₂NH₂] represent a focused and significant area of investigation. The introduction of the aminomethyl moiety, a small but highly functional group, can profoundly influence the physicochemical and biological properties of the parent coumarin. This modification can enhance aqueous solubility, introduce a basic center capable of forming salts, and provide a new point for hydrogen bonding, all of which can improve pharmacokinetic profiles and target-binding affinity.

Research on aminomethylated 2H-1-benzopyran-2-one systems often centers on their potential as targeted therapeutic agents, particularly in neurodegenerative diseases and oncology. nih.govnih.gov The aminomethyl group can act as a crucial pharmacophoric element that interacts with specific residues in enzyme active sites or receptor binding pockets. For instance, studies on substituted 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans have revealed potent and selective ligands for serotonin (B10506) receptors, highlighting their potential in neurology. nih.gov The presence of the aminomethyl group is often key to enhancing biological activity and directing the molecule to distinct targets compared to other benzopyran derivatives. smolecule.com

The strategic placement of the aminomethyl group on the coumarin scaffold has led to the development of compounds with tailored biological activities. The following table summarizes selected research findings on these derivatives.

| Compound Class/Example | Position of Aminomethyl Group | Research Focus/Key Findings |

| 3-Aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives | Position 3 | Investigated for affinity at serotonin (5-HT1A, 5-HT2A) and dopamine (B1211576) (D2) receptors. Certain derivatives showed high potency and selectivity, suggesting potential as neurological agents. nih.gov |

| 8-Aminomethyl-7-hydroxy-4-methylcoumarins | Position 8 | Designed as multi-target leads for Alzheimer's disease. The aminomethyl group is part of a strategy to inhibit key enzymes involved in the disease's progression. nih.gov |

| 2-Aminopropyl benzopyran derivatives | Position 2 (as part of a larger aminopropyl group) | Synthesized and evaluated for activity against triple-negative breast cancer cell lines. The amino group was found to be essential for cytotoxic activity. nih.gov |

This focused research underscores the value of aminomethylation as a strategic modification in the rational design of novel drugs based on the privileged 2H-1-benzopyran-2-one scaffold.

Structure

3D Structure

Properties

CAS No. |

143245-02-7 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-(aminomethyl)chromen-2-one |

InChI |

InChI=1S/C10H9NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6,11H2 |

InChI Key |

AUUIARVPJHGTSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1 Benzopyran 2 One, Aminomethyl and Its Derivatives

Classical and Established Synthetic Routes to the 2H-1-Benzopyran-2-one Core

The synthesis of the fundamental 2H-1-benzopyran-2-one structure relies on several classical reactions that have been refined over time. These methods provide access to a wide array of coumarin (B35378) derivatives by varying the starting materials.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely utilized method for forming carbon-carbon double bonds. aip.org In the context of coumarin synthesis, it typically involves the reaction of a salicylaldehyde (B1680747) derivative with a compound possessing an active methylene (B1212753) group, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine. sapub.orgrsc.org The reaction proceeds through an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization via trans-esterification to yield the final coumarin ring system. youtube.com

The mechanism starts with the deprotonation of the active methylene compound by the base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The subsequent aldol-type addition product readily dehydrates to form a more stable α,β-unsaturated compound. The final step is an intramolecular esterification (lactonization) between the hydroxyl group of the salicylaldehyde moiety and the ester group, which forms the characteristic pyran-2-one ring of the coumarin. youtube.com Researchers have explored various conditions to optimize this reaction, including the use of microwave irradiation to accelerate the synthesis and solvent-free conditions to create a more environmentally friendly process. sapub.orgrsc.org

Pechmann Reaction and Related Cyclization Strategies

The Pechmann condensation is another cornerstone of coumarin synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate. wikipedia.orgorganic-chemistry.org This one-pot synthesis is highly effective for producing a variety of substituted coumarins. taylorandfrancis.com The reaction mechanism begins with a transesterification between the phenol and the β-ketoester, catalyzed by a strong acid like sulfuric acid. wikipedia.org

Following the initial esterification, an intramolecular electrophilic aromatic substitution occurs. The activated carbonyl group attacks the ortho position of the phenolic ring, leading to cyclization. The final step is a dehydration of the resulting heterocyclic intermediate to form the stable, aromatic coumarin ring. wikipedia.org The choice of phenol and β-ketoester allows for significant variation in the substitution pattern of the final product. Numerous catalysts have been developed for the Pechmann reaction to improve yields and reaction conditions, including solid acid catalysts and ionic liquids. rsc.orgacs.org

Targeted Synthesis of Aminomethylated 2H-1-Benzopyran-2-one Derivatives

The introduction of an aminomethyl group onto the coumarin scaffold can be achieved through several synthetic strategies, either by functionalizing a pre-existing coumarin or by constructing the ring system with the aminomethyl group already incorporated in a precursor.

Mannich Reaction Applications for Aminomethyl Group Introduction

The Mannich reaction is a classic three-component condensation that provides a direct route for the aminomethylation of acidic protons. wikipedia.org In coumarin chemistry, this reaction is applied to introduce an aminomethyl group, typically at a position activated by other substituents on the ring. The reaction involves an active hydrogen-containing substrate (the coumarin derivative), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org

For instance, hydroxycoumarins are common substrates for the Mannich reaction. acs.org The reaction of a 7-hydroxycoumarin with formaldehyde and an amine can lead to aminomethylation. The regioselectivity of this reaction is a key consideration; studies on 3-acetyl-7-hydroxycoumarins have shown that under different pH conditions, aminomethylation can be directed to different positions, yielding distinct Mannich bases. rsc.org The mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic coumarin, often at the C8 position in 7-hydroxycoumarins. acs.orgrsc.org

Direct Aminomethylation Protocols

Direct aminomethylation protocols often utilize the principles of the Mannich reaction. However, variations in reagents and conditions can be tailored to specific coumarin substrates. For example, the aminomethylation of 4-hydroxycoumarin (B602359) typically occurs at the C3 position, which is a highly activated methylene group situated between two carbonyl groups. This leads to the formation of 3-aminomethyl-4-hydroxycoumarins. researchgate.net

In some cases, the mechanism may deviate from the classical Mannich pathway. A study on 3-thiolcoumarin found that it first condenses with formaldehyde to create a hydroxymethyl intermediate, which then reacts with an amine to yield the aminomethylated product. pku.edu.cn These protocols are crucial for creating libraries of aminomethylated coumarins for various applications.

Multi-Step Synthesis of Aminomethylated Benzopyran-2-one Scaffolds

In many instances, a multi-step approach is necessary to synthesize specifically substituted aminomethylated coumarins. These synthetic routes offer greater control over the final structure. One common strategy involves the preparation of a coumarin with a reactive group that can be subsequently converted to an aminomethyl function. For example, a halomethyl or a formyl group can be introduced onto the coumarin ring, which is then subjected to amination or reductive amination to yield the desired product.

Another multi-step approach involves building the coumarin ring from precursors that already contain the nitrogen functionality. For example, a substituted aminophenol can be used as a starting material in a Pechmann or Knoevenagel condensation. humanjournals.com Similarly, the Ugi multi-component reaction has been employed to create complex peptidomimetics incorporating an aminocoumarin scaffold, demonstrating a sophisticated multi-step synthesis where the amino group is integral to the initial molecular assembly. nih.gov The hydrogenation of ketoenamines or aliphatic imines derived from formylcoumarins also represents a viable multi-step pathway to 3-aminomethyl-4-hydroxycoumarins. researchgate.net

Advanced Synthetic Techniques and Parallel Synthesis Approaches

Modern synthetic strategies have enabled the rapid and efficient production of large libraries of aminomethylated 2H-1-benzopyran-2-one derivatives. These methods are crucial for drug discovery and development, allowing for extensive structure-activity relationship (SAR) studies.

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial construction of drug-like heterocyclic molecules, including 2H-1-benzopyran derivatives. researchgate.netnih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. youtube.com

A notable application of this method is the parallel synthesis of 2,6-difunctionalized 2H-1-benzopyran libraries. researchgate.net For instance, a 2000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2-methyl-2H-1-benzopyran analogues was successfully prepared using a solid-phase protocol. beilstein-journals.orgnih.gov The general strategy, outlined in Scheme 1, begins with the preparation of an Fmoc-protected aminobenzopyran which is then attached to a resin. researchgate.netbeilstein-journals.org

Scheme 1: General Solid-Phase Synthesis Strategy

This approach allows for the introduction of two levels of diversity into the benzopyran scaffold, leading to a large number of distinct compounds. beilstein-journals.org The use of SPOS is particularly advantageous for creating libraries for high-throughput screening (HTS) to identify lead compounds for drug development. nih.gov

Interactive Table 1: Examples of Solid-Phase Synthesis of 2H-1-Benzopyran Libraries

| Library Type | Number of Compounds | Key Features of Synthesis | Reference |

| 6-Alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran | 2000 | Polymer-bound benzopyran, two levels of diversification. | beilstein-journals.orgnih.gov |

| 2,6-Difunctionalized 2H-benzopyran | 222 | Lead optimization for 5-LO inhibitors. | researchgate.net |

| 3-Substituted 2H-benzopyran | 96 | Immobilization of vinyl bromide intermediates on a silyl (B83357) resin, Suzuki coupling. | researchgate.net |

One-pot reactions and multicomponent reactions (MCRs) represent highly efficient strategies for synthesizing complex molecules from simple starting materials in a single synthetic operation. wikipedia.orgchemmethod.com These methods are characterized by their operational simplicity, reduced waste, and ability to rapidly generate molecular diversity, making them ideal for the synthesis of coumarin-based libraries. wikipedia.orgmdpi.com

Several one-pot procedures have been developed for the synthesis of coumarin derivatives. For example, the Pechmann condensation, a classic method for coumarin synthesis, has been adapted into a one-pot, solvent-free process using catalysts like FeF₃ under microwave irradiation. nih.gov Other one-pot syntheses involve the cyclocondensation of o-hydroxybenzaldehydes with various partners to yield substituted coumarins. mdpi.com

A notable example is the enzyme-catalyzed, one-pot synthesis of coumarin aminophosphonates. mdpi.com In this three-component reaction, an aldehyde, 7-amino-4-(trifluoromethyl)coumarin, and dimethyl phosphite (B83602) are combined in the presence of an immobilized lipase (B570770) (Novozym 435) to afford the desired product in high yield. mdpi.com The reaction can even be performed under solvent-free conditions, enhancing its green credentials. mdpi.com

MCRs are particularly powerful for scaffold diversification. wikipedia.org They allow for the combination of three or more starting materials in a single step to create a product that contains portions of all the initial components. This approach has been used to generate libraries of electrophiles based on various scaffolds, which is highly relevant for creating potential covalent inhibitors. chemmethod.com For coumarins, MCRs can introduce significant structural complexity, such as in the synthesis of coumarin-based cyclopenta[c]pyrans through a base-mediated cascade reaction.

Interactive Table 2: Examples of One-Pot and Multicomponent Reactions for Coumarin Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Pechmann Condensation | Phenols, ethyl acetoacetate | FeF₃, microwave, solvent-free | Substituted coumarins | nih.gov |

| Kabachnik-Fields Reaction | Aldehyde, 7-aminocoumarin (B16596), dimethyl phosphite | Novozym 435, solvent-free | Coumarin α-aminophosphonates | mdpi.com |

| Three-component cyclocondensation | Salicylaldehydes, ethyl cyanoacetate, o-aminobenzenethiols | Piperidine, ethanol | 3-(2′-benzothiazolyl)coumarins | mdpi.com |

| Tandem O → N Smiles rearrangement | 7-hydroxycoumarins, α-bromoacetamides | Cs₂CO₃, temperature control | N-Substituted 7-aminocoumarins | nih.gov |

| Domino Process | 4-chloro-3-vinyl coumarins, β-ketodinitriles | KOH, reflux | Coumarin-based cyclopenta[c]pyrans |

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds like 2H-1-benzopyran-2-one. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the introduction of a wide array of substituents.

The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, has been effectively used in the synthesis of coumarin derivatives. researchgate.netnih.gov For instance, in the solid-phase synthesis of 3-substituted 2H-benzopyrans, a key step involves the Suzuki coupling of resin-bound vinyl bromides with various aryl- and heteroaryl-boronic acids. This reaction, catalyzed by Pd(PPh₃)₄, proceeds with high yields and is crucial for introducing diversity at the 3-position of the benzopyran ring. researchgate.net

Other metal-catalyzed reactions have also been employed. For example, cobalt-catalyzed C-3 aroylation of coumarins has been achieved via regioselective C-H functionalization, using carbon monoxide as the carbonyl source. mdpi.com Palladium-catalyzed decarboxylative cross-coupling reactions between coumarins and cinnamic acids have been developed to synthesize 3-styrylcoumarins. mdpi.com Furthermore, metal-catalyzed amination of coumarin sulfonates provides an important route to aminocoumarins, expanding the accessibility of this key scaffold. nih.gov

Stereoselective Synthesis of Chiral Aminomethylated 2H-1-Benzopyran-2-one Systems

The introduction of chirality into drug candidates can significantly enhance their interaction with biological targets. beilstein-journals.org Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is therefore of paramount importance. For aminomethylated 2H-1-benzopyran-2-one systems, stereoselective methods focus on creating chiral centers, often at the position bearing the aminomethyl group or on the pyran ring itself.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of coumarin derivatives. beilstein-journals.orgnih.govnih.gov Chiral small molecules, such as proline derivatives or cinchona alkaloids, can catalyze reactions with high enantioselectivity. nih.gov For example, asymmetric Mannich reactions between 4-hydroxycoumarins and aromatic imines, promoted by the chiral organocatalyst cupreine, have been used to synthesize chiral α-benzylaminocoumarins. nih.gov Similarly, enantioselective Michael additions of 4-hydroxycoumarins to α,β-unsaturated ketones, catalyzed by chiral squaramide-based primary diamines, have been developed to produce chiral warfarin (B611796) analogs with high enantiomeric excess. rsc.org

Another powerful approach involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recycled. wikipedia.org While specific examples for the direct synthesis of chiral 2-aminomethyl-2H-1-benzopyran-2-ones are not extensively documented, the principles of asymmetric synthesis using organocatalysts and chiral auxiliaries are well-established for the coumarin scaffold and can be adapted to target these specific chiral systems. beilstein-journals.orgnih.govwikipedia.org These methods often involve the stereoselective addition of nucleophiles to a coumarin precursor, establishing a new stereocenter with a high degree of enantiomeric purity. researchgate.net

Chemical Transformations and Mechanistic Investigations of 2h 1 Benzopyran 2 One, Aminomethyl

Exploration of Reaction Mechanisms of the 2H-1-Benzopyran-2-one Moiety

The reactivity of the coumarin (B35378) core in aminomethyl-substituted derivatives is governed by the inherent electronic properties of the benzopyranone system, which features a conjugated π-system and an α,β-unsaturated lactone. The benzene (B151609) ring is generally less reactive than a standard benzene derivative due to the electron-withdrawing nature of the fused pyrone ring. mdpi.com However, the pyrone ring itself offers several sites for chemical attack.

Electrophilic and Nucleophilic Reactions: The C3-C4 double bond is a key reactive site. The C3 position is more nucleophilic, making it susceptible to electrophilic attack, such as palladation, which can lead to C-3 functionalization. mdpi.com Conversely, the C4 position is more electrophilic and can undergo reactions like C-H alkenylation. nih.gov The presence and position of the aminomethyl group, along with other substituents on the benzene ring, can modulate this reactivity. For instance, electron-donating groups on the benzene ring can enhance the nucleophilicity of the coumarin system.

The carbonyl carbon (C2) is a primary site for nucleophilic attack. scirp.orgisca.me Strong nucleophiles, such as hydroxide (B78521) ions, readily attack this position, leading to the opening of the lactone ring. scirp.orgresearchgate.net The reactivity of the coumarin nucleus is also evident in cycloaddition reactions. For example, 4-hydroxycoumarins can act as C,O-bis-nucleophiles in [3+2] cycloaddition reactions with propargylic esters to form dihydrofurocoumarin analogues. nih.gov

Influence of Substituents: The aminomethyl group, typically introduced at positions like C8 via the Mannich reaction, can influence the electronic landscape of the coumarin ring. benthamdirect.comresearchgate.net Its basic nature can affect reaction conditions and regioselectivity. The reactivity of the coumarin moiety is also significantly influenced by other substituents. For example, the presence of a hydroxyl group at C7 is common and its phenoxide form is a powerful activating group for electrophilic substitution on the benzene ring at the ortho positions (C6 and C8). benthamdirect.com Halogen substituents have been shown to have a pronounced accelerating effect on hydroxyl-ion-catalyzed hydrolysis, consistent with electronegative group acceleration. isca.me

A summary of key reaction mechanisms is presented below:

Transformations Involving the Aminomethyl Functional Group

The aminomethyl group is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse library of coumarin derivatives with modified properties.

N-Acylation and N-Alkylation: The primary or secondary amine of the aminomethyl group can be readily acylated using acyl chlorides or anhydrides to form amides. This transformation is significant in synthetic organic chemistry for creating compounds with potential biological applications. solubilityofthings.comnih.gov Similarly, N-alkylation can be performed to introduce further diversity.

Schiff Base Formation: The primary amine of an aminomethylcoumarin can react with aldehydes or ketones via a condensation reaction to form an imine, also known as a Schiff base. impactfactor.orgnih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govyoutube.com The resulting C=N double bond can be a key structural feature or can be subsequently reduced to a stable secondary amine. This reaction is reversible and can be driven by the removal of water. nih.govrsc.org

Conversion to Other Functional Groups: The aminomethyl group can serve as a precursor for other functionalities. For example, it can be involved in cyclization reactions to form new heterocyclic rings fused to the coumarin scaffold. The introduction of the aminomethyl group at the C8 position of 6-substituted 7-hydroxy-2H-chromen-2-ones via the Mannich reaction is a key step in synthesizing novel coumarin-based Mannich bases. benthamdirect.com

A table summarizing these transformations is provided below:

Ring-Opening and Ring-Closing Reactions of the Benzopyranone System

The stability of the lactone ring in the 2H-1-benzopyran-2-one system is a critical aspect of its chemistry, and its controlled opening and closing are key synthetic strategies.

Ring-Opening Reactions: The lactone ring of the coumarin moiety is susceptible to cleavage by nucleophiles. isca.me The most common ring-opening reaction is alkaline hydrolysis, where hydroxide ions attack the C2 carbonyl group. scirp.orgresearchgate.net This initially forms the salt of coumarinic acid (the cis-2-hydroxy-cinnamic acid isomer). scirp.org Upon prolonged exposure to the base, this can isomerize to the more stable trans-isomer, coumaric acid. scirp.orgresearchgate.net Acidification of the coumarinate solution can lead to rapid re-lactonization to reform the coumarin, especially from the cis-isomer. scirp.org Other strong nucleophiles, such as sodium ethoxide or hydrazine, can also effect ring-opening. scirp.orgisca.me The kinetics of these ring-opening reactions have been studied, showing they are often first-order with respect to both the coumarin and the nucleophile. isca.me

Ring-Closing Reactions (Lactonization): The reverse reaction, ring-closing or lactonization, is a fundamental step in many coumarin syntheses. Classic methods like the Pechmann, Perkin, and Knoevenagel condensations all culminate in a lactonization step to form the pyrone ring. sciensage.infoarabjchem.org For example, the Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions, where the final step is an intramolecular transesterification. arabjchem.org Similarly, the Knoevenagel condensation of o-hydroxyaldehydes with active methylene (B1212753) compounds is followed by cyclization. sciensage.info The lactonization of coumarinic acid ethyl ester has been shown to have a rate-determining step that changes with pH. cdnsciencepub.com

A summary of conditions for ring-opening and closing is presented below:

Derivatization Strategies and Functional Group Interconversions

Derivatization of the aminomethyl-coumarin scaffold is crucial for creating analogues with tailored properties. This involves modifying existing functional groups or introducing new ones through various chemical reactions, a process known as functional group interconversion (FGI). solubilityofthings.comub.edu

Derivatization of the Aminomethyl Group: As discussed in section 3.2, the aminomethyl group is a prime site for derivatization. Strategies include acylation to form amides, reaction with aldehydes to form Schiff bases, and alkylation. nih.govimpactfactor.org Another important strategy is the conversion of the amine into a different functional group entirely. For example, the aminomethyl group can be part of a larger synthetic sequence, such as the Gabriel-Cromwell reaction for synthesizing aziridines. clockss.org Chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can be used to improve the detection of amine-containing metabolites in analytical applications. nih.govnih.gov

Functional Group Interconversions on the Coumarin Core: The coumarin ring itself can be modified. For example, a hydroxyl group can be converted into a sulfonate ester (e.g., triflate), which is an excellent leaving group for cross-coupling reactions like the Suzuki reaction. benthamdirect.comub.edu This allows for the introduction of aryl or other substituents. Halogen atoms on the ring can also be replaced via nucleophilic substitution or used in transition-metal-catalyzed coupling reactions. The conversion of a carboxylic acid to an acyl chloride, followed by reaction with an amine, is another common FGI sequence used to build complexity. sciensage.info

Examples of Derivatization Strategies:

Synthesis of Aminomethyl Derivatives: The Mannich reaction is a key strategy for introducing the aminomethyl group onto a pre-existing coumarin, often a hydroxycoumarin. benthamdirect.comresearchgate.net

Synthesis of Amides/Sulfonamides: A coumarin-3-carboxylic acid can be converted to its acid chloride with thionyl chloride, which then reacts with an amine (like 3-amino-5-methylisoxazole) to form an amide. This amide can be further functionalized, for instance, by reaction with chlorosulfonic acid and subsequent treatment with various amines to yield sulfonamide derivatives. sciensage.info

Synthesis of Schiff Bases: Amino coumarins, which can be prepared by the reduction of corresponding nitro coumarins, react with various aromatic aldehydes to produce Schiff base derivatives. impactfactor.org

These strategies highlight the modularity of the aminomethyl-coumarin scaffold, allowing for systematic structural modifications.

Table of Mentioned Compound Names

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the intricate molecular structure of aminomethyl coumarin (B35378) derivatives. These methods provide detailed information about the compound's atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For aminomethyl-coumarin derivatives, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.

In a study of 7-amino-4-methylcoumarin (B1665955), the ¹H-NMR spectrum (500 MHz, acetone-d6) revealed six proton signals, which is indicative of the α-benzopyrone skeleton with attached methyl and hydroxyl groups. researchgate.net The presence of three proton signals in the aromatic region (chemical shift around 6-8 ppm) further confirms the product's formation. researchgate.net For instance, the ¹H NMR spectrum of a specific 7-aminocoumarin (B16596) derivative displayed signals at δ 7.47 (dd, J = 8.8, 1.9 Hz, 1H), 7.25–7.18 (m, 3H), and other characteristic peaks confirming the aminocoumarin structure. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The ¹³C NMR spectrum of a 7-aminocoumarin derivative showed distinctive peaks at δ 198.8, 173.3, 168.8, and others, which correspond to the carbonyl, lactone, and other carbon atoms within the molecule. nih.gov Theoretical calculations of ¹H and ¹³C chemical shifts for substituted chloromethylcoumarins have shown good agreement with experimental results, with the ¹³C chemical shifts of the CH2-Cl group appearing around 40-50 ppm. arkat-usa.org

Two-dimensional (2D-NMR) techniques, such as HSQC and HMBC, are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignments. researchgate.net For example, extensive 1D and 2D NMR data have enabled the complete assignment of carbon atoms in the peucedanin (B90833) molecule, a furanocoumarin. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for an Aminomethylcoumarin Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 198.8 |

| Lactone C=O | - | 168.8 |

| Aromatic CH | 7.47 (dd, J = 8.8, 1.9 Hz, 1H) | 131.2 |

| Aromatic CH | 7.25–7.18 (m, 3H) | 130.5 |

| Aromatic CH | 7.17–7.06 (m, 5H) | 129.1 |

| Aromatic CH | 6.81 (d, J = 8.7 Hz, 2H) | 128.6 |

| Coumarin CH | 6.74 (s, 1H) | 119.1 |

| Coumarin CH | 6.07 (s, 1H) | 112.6 |

| CH₂ | 4.43 (d, J = 5.6 Hz, 2H) | 64.3 |

| OCH₃ | 3.76 (s, 3H) | 55.5 |

| CH₂ | 3.18–2.98 (m, 2H) | 42.4 |

| CH₂ | 2.53 (t, J = 6.3 Hz, 2H) | 35.3 |

| Data is illustrative and based on a representative aminocoumarin derivative from the literature. nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For aminomethylcoumarin derivatives, electrospray ionization (ESI) is a common technique. In one analysis, the HR-MS (ESI) for a derivative gave a calculated value of [M+Na]⁺: 633.1461, with the found value being 633.1448, confirming the molecular formula C₃₁H₂₅N₂O₈F₃. nih.gov The fragmentation patterns observed in MS/MS experiments can provide further structural information. For instance, the mass spectrum of coumarin often shows a characteristic loss of CO₂, resulting in fragment ions that help identify the coumarin core. researchgate.net The elemental composition of fragment ions can also be determined to support structure assignments. researchgate.net

The use of derivatization reagents, such as Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC), allows for the analysis of amino compounds by LC-MS/MS. nih.gov The fragmentation behavior of these derivatives can be studied, revealing neutral losses of specific groups that aid in identification. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Aminomethylcoumarin Derivatives

| Derivative | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Molecular Formula |

| Derivative 1 | 633.1461 | 633.1448 | C₃₁H₂₅N₂O₈F₃ |

| Derivative 2 | 677.2087 | 677.2081 | C₃₄H₃₃N₂O₈F₃ |

| Derivative 3 | 692.1832 | 692.1814 | C₃₃H₃₀N₃O₉F₃ |

| Derivative 4 | 647.1981 | 647.1979 | C₃₃H₃₁N₂O₇F₃ |

| Data sourced from a study on aminocoumarin peptidomimetics. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a coumarin derivative will typically show a strong absorption band for the lactone carbonyl group around 1720 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations are also observed. ijcrar.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Coumarin derivatives exhibit characteristic absorption maxima. For example, 7-hydroxy-4-methyl coumarin shows maximum wavelengths at 218.5 nm and 323 nm, corresponding to the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net The introduction of an electron-donating group at the 7-position, such as an amino group, can cause a significant red shift in the fluorescence spectra. researchgate.net The UV/Vis spectrum of a 7-aminocoumarin derivative in acetonitrile (B52724) showed a maximum absorption (λₘₐₓ) at 276 nm. nih.gov

Table 3: Spectroscopic Data (IR and UV-Vis) for Aminocoumarin Derivatives

| Spectroscopic Technique | Characteristic Absorption/Emission | Reference |

| Infrared (IR) | ~1720 cm⁻¹ (lactone C=O stretch) | researchgate.net |

| UV-Vis (Absorption) | 276 nm (in acetonitrile) | nih.gov |

| UV-Vis (Absorption) | 218.5 nm, 323 nm | researchgate.net |

| Fluorescence (Emission) | Red-shifted with 7-amino substitution | researchgate.net |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For a coumarin derivative to be analyzed by SC-XRD, a suitable single crystal must be grown. nih.gov The diffraction pattern obtained from the interaction of X-rays with the crystal allows for the determination of the electron density map, from which the positions of the atoms can be located. fzu.cz For example, the crystal structure of peucedanin, a furanocoumarin, was established using single crystal X-ray diffraction, which revealed its arrangement in the crystal lattice. researchgate.net Similarly, the crystal structure of 7-benzoyloxycoumarin was determined, providing detailed information about its molecular geometry. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating aminomethylcoumarin from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of aminomethylcoumarin and its derivatives. acs.orgacs.org Reverse-phase HPLC is a common method for purifying these compounds. acs.org The purity of synthesized compounds is often checked by their physical constants and analytical techniques like thin-layer chromatography (TLC) before purification by column chromatography. humanjournals.com

For the analysis of amino acids, derivatization is often necessary for detection by UV or fluorescence detectors. youtube.com HPLC methods coupled with fluorescence detection offer high sensitivity for aminocoumarin derivatives, which are often fluorescent. nih.gov For example, 7-methoxy-4-(aminomethyl)coumarin (MAMC) and its metabolite can be assessed in real-time using fluorescence spectroscopy due to their differing excitation and emission wavelengths. acs.org HPLC analysis can then confirm the identity and quantity of the metabolic product. acs.org

Table 4: HPLC Analysis Parameters for Aminomethylcoumarin Derivatives

| Parameter | Description | Reference |

| Technique | Reverse-phase High-Performance Liquid Chromatography | acs.org |

| Detection | UV, Fluorescence, Mass Spectrometry (MS) | nih.gov |

| Application | Purity assessment, Isolation, Quantification | acs.orgacs.org |

| Derivatization | Often required for amino acid analysis for UV/fluorescence detection | youtube.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For aminomethyl coumarin derivatives, GC-MS provides critical information on molecular weight and fragmentation patterns, aiding in structural elucidation.

Sample Preparation and Derivatization: Direct analysis of aminomethyl coumarins by GC-MS can sometimes be challenging due to the polarity of the primary amine group. To enhance volatility and improve chromatographic peak shape, derivatization is often employed. A common approach is silylation, where the active hydrogen of the amino group is replaced by a trimethylsilyl (B98337) (TMS) group.

Expected Fragmentation Pattern: In electron ionization (EI) mode, the fragmentation of the coumarin nucleus is well-understood. benthamopen.com A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical cation. benthamopen.com For 4-(aminomethyl)-2H-1-benzopyran-2-one, the following fragmentation pattern can be anticipated:

Molecular Ion (M•+): The mass spectrum would exhibit a molecular ion peak corresponding to the exact mass of the compound.

Loss of CO: A significant fragment ion would be observed at M-28, resulting from the characteristic loss of carbon monoxide from the lactone ring.

Fragmentation of the Aminomethyl Group: The aminomethyl substituent can undergo several fragmentation pathways. A prominent fragmentation would be the cleavage of the C-C bond between the coumarin ring and the aminomethyl group, leading to the formation of a stable tropylium-like ion or a substituted benzofuran ion. The loss of the CH₂NH₂ radical (m/z 30) or a neutral CH₂N fragment could also be observed, although high-resolution mass spectrometry may be needed to distinguish between the loss of CO and CH₂N. benthamopenarchives.com

The NIST WebBook provides mass spectral data for structurally related compounds such as 6-aminocoumarin and 7-amino-4-(methoxymethyl)coumarin, which can serve as a reference for predicting the fragmentation of aminomethyl-substituted coumarins. nist.govnist.gov

Illustrative GC-MS Parameters: A typical GC-MS analysis would utilize a capillary column with a non-polar stationary phase. The temperature program would be optimized to ensure good separation and peak shape.

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate |

| Injection Mode | Splitless |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

Advanced Analytical Approaches for Compound Characterization

Hyphenated Techniques (e.g., LC-NMR, LC-MS)

Hyphenated techniques that couple the separation power of liquid chromatography (LC) with the detection capabilities of nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for the unambiguous characterization of complex molecules like aminomethyl coumarins.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds that are not amenable to GC-MS without derivatization. researchgate.net

Ionization Techniques: Electrospray ionization (ESI) is the most common ionization technique for coumarin derivatives in LC-MS, typically operating in positive ion mode to protonate the basic nitrogen atom of the aminomethyl group, forming the [M+H]⁺ ion. nih.gov Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar coumarins. nih.gov

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides further structural information through collision-induced dissociation (CID) of the precursor ion. For the [M+H]⁺ ion of 4-(aminomethyl)-2H-1-benzopyran-2-one, characteristic product ions would be expected from the loss of ammonia (B1221849) (NH₃) and the fragmentation of the coumarin core, including the loss of CO. nih.gov This fragmentation data is crucial for confirming the identity of the compound in complex matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information. hebmu.edu.cn

¹H-NMR and ¹³C-NMR: The ¹H-NMR spectrum of 4-(aminomethyl)-2H-1-benzopyran-2-one would show characteristic signals for the aromatic protons of the coumarin ring, a singlet for the proton at position 3, and signals corresponding to the methylene (B1212753) and amino protons of the aminomethyl group. The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms present in the molecule. scispace.comceon.rs

2D-NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. ceon.rsnih.gov For instance, an HMBC experiment would show a correlation between the methylene protons of the aminomethyl group and the carbon atom at position 4 of the coumarin ring.

Quantitative Analysis Methodologies

Accurate quantification of "2H-1-Benzopyran-2-one, aminomethyl-" is critical for various applications. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used technique for the quantitative analysis of coumarin derivatives. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC):

Stationary Phase: A reversed-phase C18 column is typically used for the separation of coumarins. researchgate.net

Mobile Phase: The mobile phase usually consists of a gradient mixture of an aqueous solution (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.gov

Detection:

UV-Vis Detection: Coumarins exhibit strong UV absorbance, making UV detection a simple and robust method for quantification. The detection wavelength is typically set at the absorption maximum of the compound. nih.gov

Fluorescence Detection: The inherent fluorescence of the coumarin ring system allows for highly sensitive and selective quantification using a fluorescence detector.

Mass Spectrometry (MS) Detection: As described in the LC-MS section, using a mass spectrometer as a detector in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode provides the highest selectivity and sensitivity for quantitative analysis, especially in complex matrices. nih.gov

Method Validation: A quantitative HPLC method must be thoroughly validated according to international guidelines to ensure its reliability. Key validation parameters include:

| Validation Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

By employing these advanced analytical techniques, a comprehensive structural elucidation and accurate quantification of "2H-1-Benzopyran-2-one, aminomethyl-" can be achieved.

Computational Chemistry and Theoretical Investigations of 2h 1 Benzopyran 2 One, Aminomethyl Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic structure and predict the reactivity of aminomethyl coumarin (B35378) systems.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular properties of coumarin derivatives. researchgate.netresearchgate.netthenucleuspak.org.pkresearchgate.net By employing functionals like B3LYP with various basis sets such as 6-31+G(d,p) and 6-311++G(d,p), researchers can calculate optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netresearchgate.net

Studies on aminocoumarin derivatives have utilized DFT to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in some coumarin derivatives, the HOMO is localized on the coumarin ring, while the LUMO is spread over a substituent group, indicating a potential for intramolecular charge transfer from the coumarin ring to the substituent. researchgate.net

Furthermore, DFT calculations are used to determine other important molecular descriptors. The molecular electrostatic potential (MEP) helps in identifying sites susceptible to electrophilic and nucleophilic attacks. thenucleuspak.org.pkresearchgate.net Mulliken atomic charge distribution analysis provides insights into the charge distribution across the molecule. thenucleuspak.org.pkresearchgate.net Additionally, DFT can be used to compute nonlinear optical (NLO) properties, assessing the potential of these compounds in optoelectronic applications. thenucleuspak.org.pkresearchgate.net Natural Bond Orbital (NBO) analysis is another valuable technique that reveals significant stabilization energies arising from intramolecular interactions. researchgate.net

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman spectra, often show good qualitative agreement with experimental data. arkat-usa.org However, discrepancies can arise due to factors like intermolecular hydrogen bonding in the solid state, which are not always accounted for in gas-phase calculations. arkat-usa.org For example, the experimentally observed C=O stretching frequency in 4-aminocoumarin (B1268506) is significantly lower than that of unsubstituted coumarin, indicating strong conjugation between the carbonyl and amino groups. arkat-usa.org

Ab Initio Methods for Mechanistic Insights

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for investigating reaction mechanisms and molecular structures. nih.gov These methods have been applied to study the conformational landscape and vibrational properties of substituted coumarins. researchgate.netnih.gov

For example, ab initio calculations at the RHF/6-31(d,p) and B3LYP/6-31(d,p) levels of theory have been used to determine the stable conformers of acetyl-substituted coumarins. nih.gov These studies revealed that the rotation of the acetyl group relative to the coumarin ring can result in multiple conformers with varying stabilities. nih.gov

Ab initio molecular orbital calculations have also shed light on the reactive sites of coumarin derivatives. researchgate.net It has been suggested that the C(3)-C(4) bond of the pyrone ring is a key reactive site in photochemical reactions, which aligns with experimental observations of cyclobutane-type adduct formation. researchgate.net When combined with molecular dynamics (MD) simulations, ab initio methods (AIMD) can be used to simulate chemical reactions, although this is computationally expensive. nih.gov More commonly, pre- and post-reaction states are analyzed to understand the energetic landscape of a reaction. youtube.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable for exploring the interactions of aminomethyl coumarin derivatives with biological macromolecules, providing insights into their potential as therapeutic agents.

Molecular Docking Studies on Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. academie-sciences.fr This method is widely used to study the interactions of coumarin derivatives with various protein targets. researchgate.netacademie-sciences.frnih.govnih.govrsc.org

Docking studies have been instrumental in understanding the inhibitory potential of aminomethyl coumarin derivatives against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO). researchgate.netnih.govmdpi.com For instance, docking of coumarin-3-carboxamides bearing an N-benzylpiperidine moiety into the active site of AChE revealed a dual binding site interaction mode, which was consistent with kinetic studies. nih.gov The coumarin ring of many derivatives has been observed to bind to the catalytic anionic site (CAS) of AChE. nih.gov

The position of substituents on the coumarin ring significantly influences the binding affinity and selectivity. nih.govnih.gov Studies have shown that substitutions at positions 3 and 4 of the coumarin ring can lead to better AChE inhibition compared to substitutions at position 6. nih.gov The nature of the linker between the coumarin scaffold and other moieties is also critical for effective binding. nih.gov

Docking simulations have also been employed to investigate the interactions of coumarin derivatives with other targets, such as the epidermal growth factor receptor (EGFR) and bacterial tyrosine kinase, to explore their potential as anticancer and antibacterial agents, respectively. academie-sciences.frnih.gov These studies help in identifying key amino acid residues involved in the binding and provide a rationale for the observed biological activities. nih.gov

| Coumarin Derivative Class | Protein Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Coumarin-3-carboxamides with N-benzylpiperidine | Acetylcholinesterase (AChE) | Dual binding site interaction mode identified. | nih.gov |

| C7-Substituted Coumarins | Monoamine Oxidase (MAO)-A/B | Elucidated selectivity preference and structure-activity relationship profiles. | mdpi.com |

| 4,7-dihydroxycoumarin with aminophenol derivatives | Epidermal Growth Factor Receptor (EGFR) | Investigated potential inhibitory effects and the role of aromatic OH groups. | academie-sciences.fr |

| Mannich-based 4-hydroxy coumarin derivatives | Bacterial Tyrosine Kinase | Identified potent druggable molecules with significant binding affinity. | nih.gov |

| Coumarin–amino acid hybrids | Casein Kinase 2 (CK2) | Confirmed the importance of the amino acid functionality for anticancer activity. | rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a protein-ligand complex over time, offering insights into its stability, flexibility, and conformational changes. youtube.comnih.gov MD simulations are often performed after molecular docking to validate the docking poses and to gain a more detailed understanding of the binding interactions. nih.gov

MD simulations of coumarin derivatives in complex with their protein targets have been used to analyze the stability of the complex by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. Fluctuations in RMSD can indicate conformational changes or binding events.

These simulations also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and water bridges, between the ligand and specific amino acid residues of the protein. nih.gov By monitoring these interactions throughout the simulation, researchers can identify key residues that are crucial for ligand binding and stabilization. This information is valuable for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com For example, MD simulations have been used to study the binding of C7-substituted coumarins to monoamine oxidase subtypes, helping to elucidate the molecular basis for their selectivity. mdpi.com

Structure-Property Relationship (SPR) Analyses (Excluding Physical/Chemical Properties)

Structure-Property Relationship (SPR) analyses, in the context of biological activity, aim to correlate the structural features of molecules with their observed biological effects. This is distinct from Surface Plasmon Resonance (SPR), which is an experimental technique for studying binding kinetics. ox.ac.uknih.govnih.govresearchgate.net

For aminomethyl coumarin derivatives, SPR analyses have revealed important insights into the structural requirements for various biological activities. For instance, in the context of anti-Alzheimer's disease activity, the nature and position of substituents on the coumarin ring have been shown to influence the inhibition of acetylcholinesterase and amyloid-beta aggregation. nih.gov

Hybridization of the coumarin scaffold with other bioactive pharmacophores, such as amino acids, is a common strategy to develop new therapeutic agents. nih.gov Structure-activity relationship (SAR) studies on coumarin-amino acid hybrids have indicated that the type of amino acid and the length of the linker connecting it to the coumarin moiety play a crucial role in their anticancer activity. rsc.orgnih.gov For example, di-peptide derivatives have shown greater potency compared to mono- or tri-peptide derivatives in some studies. rsc.org Furthermore, the presence of an aromatic amino acid has been found to be more favorable for activity than an aliphatic one in certain cases. nih.gov

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties and elucidating the potential reaction pathways of 2H-1-benzopyran-2-one, aminomethyl- systems. These theoretical investigations provide profound insights into molecular structure, reactivity, and dynamics, often complementing and guiding experimental work.

Prediction of Spectroscopic Signatures

DFT calculations allow for the accurate prediction of various spectroscopic signatures, which are crucial for the structural elucidation of newly synthesized aminomethyl-coumarin derivatives. By computing these properties, researchers can compare theoretical data with experimental spectra to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are commonly computed to identify the vibrational frequencies of functional groups. For aminomethyl-coumarins, key vibrational modes include the C=O stretching of the lactone ring, C-N stretching of the aminomethyl group, and N-H bending vibrations. Studies have shown a good correlation between vibrational frequencies calculated using DFT methods (like B3PW91/6-31G(d, p)) and experimental data obtained from FT-IR spectroscopy. researchgate.net For instance, the characteristic lactone carbonyl (C=O) stretching frequency is typically observed in the range of 1680-1720 cm⁻¹, and its precise position can be influenced by the substitution pattern on the coumarin core. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for verifying the structure of aminomethyl-coumarins. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective. Theoretical calculations can confirm the position of the aminomethyl substituent on the benzopyranone scaffold by comparing the computed chemical shifts with experimental values. researchgate.net Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

UV-Visible Spectroscopy: The electronic absorption spectra of aminomethyl-coumarins can be predicted by calculating the electronic transitions between molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Time-dependent DFT (TD-DFT) is the standard method for these calculations. The predicted absorption maxima (λ_max) correspond to the energy difference between the ground state and various excited states. These calculations help in understanding the electronic structure and the nature of transitions (e.g., π→π* or n→π*), which are fundamental to the photophysical properties of these compounds. mdpi.com

| Spectroscopic Technique | Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|---|

| IR | C=O Stretch (cm⁻¹) | ~1705 | ~1683 mdpi.com |

| N-H Stretch (cm⁻¹) | ~3350 | ~3368 mdpi.com | |

| ¹H NMR | Aromatic-H (ppm) | 7.90-8.25 | 7.96-8.20 mdpi.com |

| NH₂ (ppm) | Variable | Variable | |

| UV-Vis | λ_max (nm) | ~305 | ~309 mdpi.com |

Prediction of Reaction Pathways

Reaction Mechanism Elucidation: Computational methods like the Nudged Elastic Band (NEB-TS) method can be employed to locate transition state structures and calculate activation energies for complex reactions. nih.gov For instance, in the synthesis of aminocoumarin derivatives via a Michael addition, computational studies can elucidate the step-by-step mechanism, including the role of catalysts and the stereochemical outcome of the reaction. nih.gov

Reactivity and Degradation Pathways: DFT is also used to study the reactivity of aminomethyl-coumarins, such as their behavior in advanced oxidation processes. nih.gov By modeling the interaction with reactive species like hydroxyl radicals (HO•), researchers can predict the most probable degradation pathways. Common mechanisms investigated include:

Hydrogen Atom Transfer (HAT): A radical abstracts a hydrogen atom from the coumarin derivative. nih.govnih.gov

Radical Adduct Formation (RAF): A radical adds to one of the unsaturated bonds in the molecule. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The molecule is first deprotonated, followed by electron transfer to the radical species. nih.govnih.gov

The calculation of thermodynamic parameters such as bond dissociation energies (BDE) and ionization potentials (IP) helps determine the favorability of each pathway in different environments (e.g., gas phase vs. polar solvent). nih.govmdpi.com For example, studies have shown that HAT mechanisms are often favored in non-polar media, while SPLET mechanisms become more significant in polar solvents. nih.gov These predictions are crucial for understanding the stability and potential metabolic fate of these compounds.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Michael Addition | ONIOM (QM/XTB2), NEB-TS | Elucidation of the reaction profile and demonstration of an amine group transfer mechanism. | nih.gov |

| Radical Scavenging (with HO•) | DFT (QM-ORSA) | Identified HAT, PCET, and SPLET as plausible mechanisms for degradation. | nih.gov |

| Cycloaddition Reactions | DFT | Investigated the reactivity of the pyrone ring with strained alkynes, showing reaction favorability is linked to lower distortion energy. | rsc.org |

| Aminolysis | GFN2-xTB, DLPNO-CCSD(T) | Systematic analysis of noncatalytic and self-catalytic concerted and stepwise reaction mechanisms. | researchgate.net |

Mechanistic Studies of Biological Interactions of 2h 1 Benzopyran 2 One, Aminomethyl Derivatives in Vitro and in Silico Focus

Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding

Impact of Aminomethyl Substituent Modifications on Mechanistic Potency

The aminomethyl group serves as a key interaction point and a handle for synthetic modification. Altering the substituents on the nitrogen atom can profoundly influence the compound's binding affinity and efficacy. The nature of these substituents—their size, electronics, and hydrogen-bonding capacity—can dictate the potency of the interaction with a biological target. nih.gov

For instance, in the development of cholinesterase inhibitors for potential use in Alzheimer's disease, the aminomethyl moiety is often part of a larger linker connecting the coumarin (B35378) core to another pharmacophore, such as a benzylpiperidine group. nih.gov Studies on 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives revealed that the nature of the substituents on the amino group was critical for affinity at serotonin (B10506) (5-HT1A, 5-HT2A) and dopamine (B1211576) (D2) receptors. nih.gov The introduction of specific alkyl or aryl groups on the nitrogen can lead to highly selective ligands. For example, one derivative with a specific substitution pattern on the amino group was identified as a potent and selective 5-HT2A ligand. nih.gov

The synthesis of various N-substituted derivatives allows for a systematic exploration of the chemical space around the aminomethyl group. mdpi.comresearchgate.net Computational models, such as molecular docking, complement these synthetic efforts by predicting how different substituents will fit into the binding pocket of a target protein. These studies often reveal that specific substitutions can enhance interactions through additional hydrogen bonds, van der Waals forces, or hydrophobic contacts, thereby increasing mechanistic potency. frontiersin.org

Table 1: Influence of Substitutions on the Biological Activity of Coumarin Derivatives

| Compound Series | Substituent Modification | Target | Impact on Potency (IC50/Ki) | Reference |

|---|---|---|---|---|

| 3-(4-aminophenyl)-coumarins | Varying groups on the amino function | Acetylcholinesterase (AChE) | Compound 4m showed the highest inhibition with an IC50 of 0.091 µM. nih.gov | nih.gov |

| 3-(4-aminophenyl)-coumarins | Varying groups on the amino function | Butyrylcholinesterase (BuChE) | Compound 4k exhibited the strongest inhibition with an IC50 of 0.559 µM. nih.gov | nih.gov |

| 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans | Modifications on the 3-aminomethyl group | 5-HT2A Receptors | Compound 1f and 2b identified as potent and selective ligands. nih.gov | nih.gov |

| 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans | Modifications on the 3-aminomethyl group | 5-HT1A/D2 Receptors | Compound 1g showed high affinity for both receptor sites. nih.gov | nih.gov |

Positional Isomerism and Scaffold Derivatization Effects on Interactions

The position of the aminomethyl group on the 2H-1-benzopyran-2-one scaffold is a critical determinant of biological activity. Shifting the substituent from one position to another can drastically alter the molecule's geometry and its ability to fit into a specific binding site. For example, coumarins substituted at the 3-position have garnered significant interest for their applications in medicine and chemical biology. frontiersin.orgnih.gov The reactivity of the C-3 and C-4 positions of the pyranone ring is frequently exploited for introducing diverse functional groups. nih.gov

In silico studies are invaluable for predicting the effects of such structural changes. Molecular docking simulations can compare the binding modes of different positional isomers, highlighting optimal substitution patterns for a given target. These computational approaches, combined with empirical data from in vitro assays, provide a comprehensive understanding of the structure-activity relationships (SAR) governing the biological interactions of these derivatives. nih.govrsc.org

Identification of Molecular Targets through In Vitro Assays and Affinity Proteomics

A key step in understanding the mechanism of action of aminomethyl-coumarin derivatives is the identification of their specific molecular targets. In vitro assays are a primary tool for this purpose. These assays measure the effect of a compound on the activity of a purified enzyme or its binding to a specific receptor.

A significant body of research has identified cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as prominent targets for coumarin derivatives, including those with amino-functionalization. nih.govnih.gov These enzymes are critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov Enzyme inhibition assays, such as the Ellman's method, are used to quantify the inhibitory potency of these compounds, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.gov Other identified targets for coumarin derivatives include α-glucosidase, implicated in diabetes, and various enzymes targeted in cancer therapy like protein kinases, caspases, and aromatase. nih.govnih.gov For example, novel synthetic coumarin derivatives ZN014 and ZN015 have been shown to reduce Aβ aggregation and neurotoxicity by activating the Tropomyosin receptor kinase B (TRKB) signaling pathway. nih.gov

Affinity proteomics represents a more advanced, unbiased approach to target identification. This technique uses a modified version of the bioactive compound as a "bait" to pull its binding partners out of a complex protein mixture, such as a cell lysate. The captured proteins are then identified using mass spectrometry. While specific examples focusing solely on aminomethyl-coumarins are emerging, this methodology is a powerful tool for discovering novel targets and understanding the polypharmacology (interaction with multiple targets) of these compounds.

Table 2: Identified Molecular Targets of Aminomethyl-Coumarin Derivatives and Related Analogues

| Compound Class | Molecular Target | Assay/Methodology | Finding | Reference |

|---|---|---|---|---|

| 3-(4-aminophenyl)-coumarin derivatives | AChE, BuChE | In vitro enzyme inhibition assays | Identified potent and selective inhibitors for both enzymes. nih.gov | nih.gov |

| 4-methylthiocoumarin derivatives | AChE, BuChE, BACE1 | Ellman's assay, FRET assay | Compound C3 was a potent AChE inhibitor and moderately inhibited BACE1. nih.gov | nih.gov |

| Substituted 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans | 5-HT1A, 5-HT2A, D2 receptors | Receptor binding assays | Identified compounds with high and selective affinity for these CNS receptors. nih.gov | nih.gov |

| Synthetic coumarin derivatives (ZN014, ZN015) | TRKB, Caspase-1, AChE | In vitro cell-based assays | Compounds activated TRKB signaling and inhibited caspase-1 and AChE activities. nih.gov | nih.gov |

| Coumarin-cinnamic acid derivatives | α-glucosidase | In vitro enzyme inhibition, molecular docking | Compounds 5a and 5b were potent, mixed-type inhibitors. nih.gov | nih.gov |

Biophysical Characterization of Compound-Biomacromolecule Complexes

Once a molecular target is identified, biophysical techniques are employed to characterize the physical and thermodynamic properties of the compound-biomacromolecule complex. researchgate.net These methods provide deep insights into the binding affinity, stoichiometry, kinetics, and structural basis of the interaction.

Commonly used biophysical techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govresearchgate.net This allows for the determination of the binding affinity (dissociation constant, KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the real-time binding of a compound to a target protein immobilized on a sensor surface. nih.gov It provides kinetic data, including the association (kₐ) and dissociation (kd) rate constants, from which the KD can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the compound-protein complex in solution. researchgate.net Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the compound and the protein that are involved in the interaction. researchgate.net

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound within the active site of its target protein. This structural information is invaluable for understanding the precise molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding and is a powerful tool for structure-based drug design.

Differential Scanning Fluorimetry (DSF) and Differential Static Light Scattering (DSLS): These are thermal shift assays used to screen for ligand binding. nih.gov Binding of a compound typically stabilizes the target protein, leading to an increase in its melting temperature (Tₘ), which can be measured by monitoring fluorescence or light scattering. nih.gov

For coumarin derivatives, these techniques have been instrumental. For example, enzyme kinetic studies, often coupled with molecular docking, have been used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) for targets like α-glucosidase and cholinesterases. nih.govnih.gov The combination of these biophysical characterizations with in vitro and in silico data provides a robust, multi-faceted understanding of how aminomethyl-coumarin derivatives interact with their biological targets at a molecular level.

Table 3: Common Biophysical Techniques for Characterizing Compound-Biomolecule Interactions

| Technique | Information Obtained | Application Example |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Provides a complete thermodynamic profile of a coumarin derivative binding to its target kinase. researchgate.net |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kd), binding affinity (KD). nih.gov | Measures the real-time association and dissociation of a compound from an immobilized target protein. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the compound-protein complex. | Visualizes the precise orientation and interactions of a coumarin inhibitor in the active site of an enzyme. |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes upon binding, KD. researchgate.net | Identifies which amino acids of a protein are in close contact with the bound aminomethyl-coumarin. researchgate.net |

| Enzyme Kinetics | Mechanism of inhibition (e.g., competitive, mixed-type). nih.gov | Determined that coumarin derivatives 5a and 5b inhibit α-glucosidase via a mixed-type mechanism. nih.gov |

Advanced Research Applications of 2h 1 Benzopyran 2 One, Aminomethyl and Its Conjugates

Applications as Fluorescent Probes and Derivatization Reagents in Analytical Research

Aminomethyl-coumarin derivatives, such as 7-amino-4-methylcoumarin (B1665955) (AMC), are renowned for their utility as fluorescent labels and derivatization reagents. researchgate.net Their strong fluorescence, which can be modulated by the chemical environment or enzymatic activity, makes them ideal for developing sensitive assays. researchgate.netpreprints.org When the amino group of AMC is linked to a substrate, such as a peptide or another molecule, its fluorescence is often quenched. Enzymatic cleavage of the substrate releases the free AMC, resulting in a significant increase in fluorescence, which allows for the real-time monitoring of enzyme activity. researchgate.net

These compounds serve as powerful derivatizing agents in analytical techniques like high-performance liquid chromatography (HPLC). mdpi.com By reacting with target analytes, such as amino acids, they attach a highly fluorescent tag, enhancing detection sensitivity. mdpi.combenthamdirect.com For instance, Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) has been used for the rapid and sensitive analysis of amino acids by LC-MS/MS. mdpi.com This pre-column derivatization not only improves detectability but can also enhance chromatographic separation.

The acetic acid derivative, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), is another key reagent, emitting blue fluorescence upon UV excitation. researchgate.net Its N-hydroxysuccinimide ester is commonly used to label proteins and other molecules with a stable fluorescent tag. researchgate.net The modification of substrates with derivatives like 7-aminocoumarin-4-acetic acid (ACA) has enabled the development of high-throughput screening methods, for example, in detecting bacterial enzyme activities in microfluidic systems. preprints.orgmdpi.com

Table 1: Examples of Aminomethyl-Coumarin Derivatives in Analytical Research

| Derivative Name | Application | Analytical Technique | Target Analyte | Reference |

| 7-Amino-4-methylcoumarin (AMC) | Fluorogenic substrate for enzyme assays | Fluorescence Spectroscopy | Proteases, Peptidases | researchgate.netpreprints.org |

| Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) | Fluorescent derivatization reagent | HPLC, LC-MS/MS | Amino acids | mdpi.com |

| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | Fluorescent labeling agent | Fluorescence Microscopy | Proteins | researchgate.net |

| 7-Aminocoumarin-4-acetic acid (ACA) | Fluorescent probe for enzyme activity | Droplet-based microfluidics | Dipeptidyl peptidases | preprints.orgmdpi.com |